Mass Spectrometric Distinguishability: +6 Da Shift Versus Native Analyte Overlap
4-Fluorobenzyl-d6 Alcohol possesses a molecular weight of 132.17 Da, which is precisely 6 mass units higher than the native 4-fluorobenzyl alcohol (126.13 Da) . This +6 Da mass difference ensures complete baseline resolution in mass spectrometry (MS) detection channels. In contrast, the non-deuterated analog (CAS 459-56-3) shares an identical nominal mass and near-identical isotopic distribution with the target analyte, resulting in complete signal overlap and precluding its use as a distinguishable internal standard [1]. The commonly cited minimal requirement for a stable isotope-labeled internal standard is a mass shift of ≥3 Da; the +6 Da shift of this compound provides an additional margin of safety against natural isotopic abundance spillover from the unlabeled analyte .
| Evidence Dimension | Mass Difference from Native Analyte (4-Fluorobenzyl Alcohol) |
|---|---|
| Target Compound Data | +6 Da (132.17 Da vs 126.13 Da) |
| Comparator Or Baseline | Non-deuterated 4-fluorobenzyl alcohol: 0 Da difference; Alternative deuterated analogs (e.g., -d4): +4 Da difference |
| Quantified Difference | +6 Da (Target) vs 0 Da (Baseline) |
| Conditions | Nominal mass calculation based on molecular formula: C7H7FO (unlabeled) vs C7HD6FO (target) |
Why This Matters
A mass shift of +6 Da provides unambiguous separate quantification channels in MS, which is the foundational requirement for any isotope dilution internal standard method; the non-deuterated compound cannot be used for this purpose.
- [1] National Institute of Standards and Technology (NIST). 4-Fluorobenzyl alcohol. NIST Chemistry WebBook, SRD 69. View Source
